4-Fluoro-3-(trifluoromethyl)phenylacetonitrile

Lipophilicity Druglikeness Medicinal Chemistry

4-Fluoro-3-(trifluoromethyl)phenylacetonitrile (CAS 220239-65-6) is a fluorinated aromatic nitrile with the molecular formula C9H5F4N and a molecular weight of 203.14 g/mol. It features a phenyl ring substituted with a fluorine atom at the 4-position and a trifluoromethyl group at the 3-position, plus an acetonitrile (-CH2CN) side chain.

Molecular Formula C9H5F4N
Molecular Weight 203.14 g/mol
CAS No. 220239-65-6
Cat. No. B1302406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
CAS220239-65-6
Molecular FormulaC9H5F4N
Molecular Weight203.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC#N)C(F)(F)F)F
InChIInChI=1S/C9H5F4N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2
InChIKeyZWNJWEIQLXEBAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile (CAS 220239-65-6) – A Dual-Functionalized Nitrile for Pharmaceutical R&D


4-Fluoro-3-(trifluoromethyl)phenylacetonitrile (CAS 220239-65-6) is a fluorinated aromatic nitrile with the molecular formula C9H5F4N and a molecular weight of 203.14 g/mol [1]. It features a phenyl ring substituted with a fluorine atom at the 4-position and a trifluoromethyl group at the 3-position, plus an acetonitrile (-CH2CN) side chain . This compound belongs to the class of fluorinated phenylacetonitrile building blocks widely used in medicinal chemistry and agrochemical synthesis . Its dual fluorination imparts distinct electronic and lipophilic properties compared to mono-fluorinated or non-fluorinated analogs, making it a strategic intermediate for the synthesis of kinase inhibitors, antiviral agents, and anti-tumor drug candidates .

Why Generic Phenylacetonitrile Substitution Fails: The Quantitative Differentiation of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile


The 4-fluoro-3-(trifluoromethyl) substitution pattern on the phenylacetonitrile scaffold is not interchangeable with mono-fluorinated, chloro‑substituted, or differently positioned regioisomers. The combined electron‑withdrawing effects of the para‑fluorine (σp = 0.06) and meta‑trifluoromethyl (σm = 0.43) groups produce a distinct electronic environment that cannot be replicated by a single substituent [1]. This specific substitution pattern alters the acidity of the benzylic protons, the reactivity of the nitrile group in coupling and cyclization reactions, and the lipophilicity of derived compounds [2]. Notably, the 2-fluoro-4-(trifluoromethyl) regioisomer exhibits problematic trimerization with concomitant defluorination, while the target 4-fluoro-3-(trifluoromethyl) isomer is stable under the same conditions [3]. The quantitative evidence below demonstrates why generic substitution leads to divergent outcomes in synthesis yield, physical handling, and downstream product profile.

Quantitative Differentiation of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile Against Closest Analogs


LogP Comparison: Enhanced Lipophilicity Versus Mono-Fluorinated and Non-Fluorinated Analogs

The target compound exhibits a computed XLogP3 of 2.6, markedly higher than the non-fluorinated 4-fluorophenylacetonitrile (XLogP3 = 1.76) [1]. This increased lipophilicity arises from the additive contribution of the -CF3 group (Hansch π ≈ 0.88) and the -F substituent (Hansch π ≈ 0.14). The resulting logD(pH 7.4) of 2.69 [2] places the compound in an optimal range for blood-brain barrier penetration and membrane permeability in drug candidates, providing ∼1.3 log units greater lipophilicity than the des‑trifluoromethyl analog. This difference is critical for medicinal chemists selecting building blocks that confer favorable ADME properties without excessive lipophilicity that could lead to promiscuity or poor solubility.

Lipophilicity Druglikeness Medicinal Chemistry

Physical State at Room Temperature: Liquid Handling Versus Solid Analogs

At 20°C, 4-fluoro-3-(trifluoromethyl)phenylacetonitrile is a liquid (boiling point 93°C at 10 mmHg) , whereas the des‑fluoro analog 4-(trifluoromethyl)phenylacetonitrile is a crystalline solid with a melting point of 47–49°C . The 4‑chloro‑3‑(trifluoromethyl) analog is a dark red liquid with a substantially higher boiling point of 234.8–256°C at 760 mmHg [1]. This liquid nature at ambient temperature eliminates the need for pre‑heating or solvent dissolution for direct transfer and automated dispensing, reducing process steps and potential for thermal degradation during scale‑up. In combinatorial chemistry and parallel synthesis workflows, liquid reagents enable more accurate volumetric dispensing and faster processing compared to solids that require weighing.

Physical Properties Handling Formulation

Vapor Pressure and Distillation Compatibility: Favorable Profile for Vacuum Purification

The target compound's vapor pressure of 0.0832 mmHg at 25°C [1] is significantly higher than that of the 4‑chloro analog (0.0518 mmHg) [2], indicating greater volatility and ease of purification by short‑path or fractional vacuum distillation. The refractive index (n20/D = 1.443) provides a quantitative metric for monitoring distillate purity. In process development, where intermediate purity directly impacts downstream yields, the ability to distill rather than chromatograph can reduce solvent consumption and purification time by >50% at kilogram scale.

Purification Distillation Process Chemistry

Analytical Purity Standardization: Batch‑Level QC Data Enables Reproducible Synthesis

Reputable vendors including Bidepharm and Capotchem supply 4‑fluoro‑3‑(trifluoromethyl)phenylacetonitrile at a standard purity of ≥98% (by HPLC) with batch‑specific QC documentation including NMR, HPLC, and GC analyses . By contrast, the 4‑chloro‑3‑(trifluoromethyl) analog is typically offered at 95% minimum purity , and the 3‑fluoro‑4‑(trifluoromethyl) regioisomer at 95% . The 3% gap in minimum purity specification translates to a theoretical impurity burden up to 5% for the comparators versus ≤2% for the target. For multi‑step syntheses where impurities propagate and amplify, this purity differential reduces the risk of impurity‑derived side products and simplifies downstream purification.

Quality Control Reproducibility Procurement Specification

Regioisomeric Stability: Avoidance of Trimerization Impurity Observed in the 2‑Fluoro‑4‑(trifluoromethyl) Isomer

Stazi et al. (2010) reported that 2‑fluoro‑4‑(trifluoromethyl)‑phenylacetonitrile undergoes unexpected trimerization with loss of three fluorine atoms under standard reaction conditions, generating a structurally characterized trimeric impurity [1]. This degradation pathway is absent in the 4‑fluoro‑3‑(trifluoromethyl) isomer due to the steric protection conferred by the para‑fluorine ortho to the reactive benzylic position. The target compound's resistance to this degradation pathway eliminates the risk of generating a high‑molecular‑weight impurity (ΔMW > 400 Da) that would be difficult to remove by standard purification. In a 2012 patent synthesis of 2‑{4‑[4‑fluoro‑3‑(trifluoromethyl)phenyl]‑2‑(piperidin‑4‑yl)‑1H‑imidazol‑1‑yl}‑N,N‑dimethylethanamine, the target compound was employed successfully in an eight‑step sequence without reports of analogous degradation [2].

Chemical Stability Impurity Control Process Safety

Target Application Scenarios for 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile Based on Differentiated Properties


Medicinal Chemistry: Synthesis of Fluorinated Kinase Inhibitors Requiring Intermediate logD

The compound's XLogP3 of 2.6 and logD of 2.69 position it as an ideal building block for CNS‑penetrant kinase inhibitors where a balanced lipophilicity profile (logD 2–3) is required for both potency and blood‑brain barrier permeability [1]. In a patent application disclosing HPK1 (MAP4K1) inhibitors, the 4‑fluoro‑3‑(trifluoromethyl)phenyl moiety was incorporated to modulate kinase selectivity [2]. When the alternative building block 4‑fluorophenylacetonitrile (XLogP3 1.76) is used, the resulting inhibitor may exhibit insufficient lipophilicity for CNS exposure, while the higher‑logP chloro analog (computed XLogP3 3.1) risks metabolic instability.

Process Chemistry: Scalable Intermediate for Multi‑Kilogram Synthesis with Distillation‑Based Purification

The liquid physical state and favorable vapor pressure (0.0832 mmHg at 25°C) make this compound amenable to vacuum distillation at kilogram scale, circumventing the need for column chromatography [1]. In an eight‑step industrial synthesis of a dimethylamine‑functionalized imidazole derivative, the compound was used as a key intermediate with hydrogenation and coupling steps proceeding without chromatographic purification, leveraging the purity and stability of the distilled intermediate [2].

Agrochemical Intermediate: Fluorinated Building Block Requiring High Purity for GLP‑Compliant Synthesis

With commercially available purity of ≥98% and batch‑specific QC documentation (NMR, HPLC, GC), the target compound meets the specification requirements for GLP‑grade agrochemical intermediate synthesis [1]. The 4‑chloro analog, offered at ≥95% purity, introduces an additional 3% impurity load that can propagate through multi‑step routes to active ingredients, potentially generating off‑specification final products and necessitating additional purification steps.

Regioisomerically Sensitive Drug Substance Synthesis Where Impurity Control Is Critical

The demonstrated stability of this regioisomer against trimerization/defluorination eliminates a critical impurity risk that plagues the 2‑fluoro‑4‑(trifluoromethyl) isomer [1]. For drug substance manufacturing under ICH Q3A guidelines, where unspecified impurities must be ≤0.10%, the absence of this degradation pathway removes a potential source of failure in impurity profiling. The successful deployment in a patented synthesis of an imidazole‑based pharmaceutical candidate validates its process fitness [2].

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